2-(2-Propoxyethoxy)ethanol
Overview
Description
2-(2-Propoxyethoxy)ethanol, also known as Diethylene glycol monopropyl ether, is a compound with the formula C7H16O3 . It is one of the volatile organic compounds that is assumed to contribute to the aroma of Khao Dawk Mali 105 brown rice . It is used as a solvent in coatings, retarder solvent for inks, coalescing aid in paints, in automotive coatings, plastic coatings, and household cleaners .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of carbon atoms with attached hydrogen and oxygen atoms . The IUPAC Standard InChI is InChI=1S/C7H16O3/c1-2-4-9-6-7-10-5-3-8/h8H,2-7H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 148.2001 . It has a boiling point of 486 K and a fusion point of 219.9 K . The critical temperature is around 680 K , and the critical pressure is approximately 30.40 bar . The compound has a molar volume of 1.92 mol/l .Scientific Research Applications
Hydrogen Production
Research has explored the use of ethanol in hydrogen production through redox processes, utilizing iron oxides in fixed bed reactors. This process allows for the complete decomposition of ethanol, resulting in a gas stream primarily composed of hydrogen and carbon monoxide (Hormilleja et al., 2014).
Transdermal Resorption
A study investigated the transdermal resorption of ethanol and 2-propanol in skin disinfectants. The findings showed no significant enhancement of dermal absorption, indicating safety in medical environments (Kirschner et al., 2007).
Thermodynamic and Spectral Analysis
Research on the densities, speeds of sound, and viscosities of 2-butoxy ethanol and its binary mixtures with other alcohols has been conducted. These studies help understand molecular interactions in liquid mixtures (Dubey & Kaur, 2013).
Electrooxidation Studies
Studies have been conducted on the electrooxidation of ethanol on electrodes in various media, providing insights into the production of hydrogen and other compounds (Zhou et al., 2010).
Biomarker Quantification
An accurate procedure for detecting (2-methoxyethoxy)acetic acid, a metabolite and biomarker for human exposure to 2-(2-methoxyethoxy)ethanol, has been developed. This is significant due to the compound's use in industrial applications and its potential toxicity (B'hymer et al., 2003).
Dielectric Relaxation Studies
Research on the dielectric relaxation of 2(2-alkoxyethoxy)ethanol–water mixtures has been conducted to understand the relaxation processes in glycol ether–water mixtures (Joshi et al., 2011).
Spectroscopic and Thermodynamic Properties
In-depth studies on the thermo-physical properties and spectra analysis of 2-(2-butoxyethoxy) ethanol and its mixtures with various alcohols have been conducted, providing valuable information on molecular interactions (Kaur & Dubey, 2018).
Carbon Dioxide Capture
Research has been carried out on CO2 uptake by various amines, including those in aqueous and non-aqueous solutions of 2-(2-methoxyethoxy)ethanol. This is crucial for understanding the efficiency of these systems for CO2 capture (Barzagli et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a type of organic solvent, and it’s generally understood that such solvents can interact with various biological molecules, potentially altering their function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2-Propoxyethoxy)ethanol are not well-studied. As an organic solvent, it is likely to be absorbed through the skin, respiratory tract, and gastrointestinal tract. It may be distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with biological molecules and systems .
properties
IUPAC Name |
2-(2-propoxyethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-2-4-9-6-7-10-5-3-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCYDDALXPHSHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027639 | |
Record name | 2-(2-Propoxyethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Eastman Chemical MSDS] | |
Record name | Ethanol, 2-(2-propoxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(2-Propoxyethoxy)ethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10297 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.05 [mmHg] | |
Record name | 2-(2-Propoxyethoxy)ethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10297 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6881-94-3 | |
Record name | Diethylene glycol monopropyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6881-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylene glycol monopropyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006881943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(2-propoxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(2-Propoxyethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-propoxyethoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL MONOPROPYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8K0B3U2HC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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